molecular formula C7H8N2S B3243135 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine CAS No. 1547067-76-4

2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine

Cat. No. B3243135
CAS RN: 1547067-76-4
M. Wt: 152.22 g/mol
InChI Key: USYQMDLYUUZGQA-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine, also known as DHPPT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. DHPPT is a bicyclic compound that contains both a pyridine and a thiazine ring in its structure. In

Scientific Research Applications

Synthesis and Ligand Potential

2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine and its derivatives have been explored for their potential as ligands. For instance, a new series of Imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines was synthesized, which showed potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber & Erker, 2002).

Chemical Reactions and Structural Studies

The chemical reactions and structural properties of various derivatives have been a subject of interest. For example, the dehydrogenation reaction of 5,5a-Dihydropyrido[2,1-c]thieno[3,2-e][1,4]thiazine derivatives was reinvestigated, leading to a better understanding of their structures (Kakehi et al., 1992). Similarly, the synthesis of 8-benzylamino-1,2-dihydro-10-oxo-2,2,5-trimethyl-4H-pyrano[4′3′∶4,5]pyrido[3,2-e]-1,3-thiazine and its psychotropic activity were studied (Paronikyan et al., 2005).

properties

IUPAC Name

2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYQMDLYUUZGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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